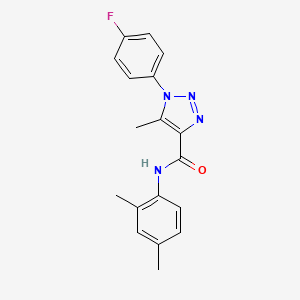
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O and its molecular weight is 324.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various biological activities. The presence of the 2,4-dimethylphenyl and 4-fluorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Formula : C16H16F N5O
Molecular Weight : 313.33 g/mol
CAS Number : [Pending]
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit a wide range of biological activities, including:
- Anticancer Activity : Triazole derivatives have shown potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated that modifications in the triazole structure can enhance cytotoxic effects against lung cancer cells (H460) with IC50 values as low as 6.06 μM .
- Antioxidant Properties : The compound has shown promising antioxidant activity. In vitro assays indicated significant inhibition of lipid peroxidation and scavenging of free radicals, suggesting potential protective effects against oxidative stress .
- Anti-inflammatory Effects : Compounds similar to this compound have been reported to inhibit key inflammatory pathways, such as the NF-κB signaling pathway. This inhibition can lead to reduced production of pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of similar triazole compounds:
| Activity Type | Cell Line/Model | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer | H460 (Lung Cancer) | 6.06 | Induction of apoptosis and ROS generation |
| Antioxidant | Lipid Peroxidation Assay | 27 | Hydroxyl radical scavenging |
| Anti-inflammatory | Inflammatory Cell Model | Not specified | Inhibition of NF-κB pathway |
| Neuroprotective | Aβ-induced SH-SY5Y Cells | 2.91 | Inhibition of NO production |
Case Studies
- Anticancer Activity Study : A recent study focused on a series of triazole derivatives revealed that certain modifications led to enhanced anticancer properties against various cell lines. The compound exhibited significant cytotoxicity against H460 cells and induced apoptosis through ROS-mediated pathways .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of triazole derivatives in a model of Alzheimer's disease. The compound demonstrated significant inhibition of amyloid-beta aggregation and reduced oxidative stress markers in neuronal cells .
科学研究应用
Anticancer Applications
Recent studies have demonstrated the potential of this compound in cancer treatment:
In Vitro Studies
The compound has shown significant antiproliferative effects against various cancer cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| L1210 | 15.2 |
| HeLa | 12.8 |
| CEM | 10.5 |
These values indicate that the compound is more effective than related compounds lacking the triazole moiety, suggesting enhanced anticancer activity due to its structural features.
Case Study 1: Anticancer Activity
A study published in Nature Reviews Cancer highlighted how modifications to the triazole structure can significantly improve the compound's ability to inhibit cell proliferation across multiple cancer types. This emphasizes the importance of structural optimization in developing effective anticancer agents.
Anti-inflammatory Properties
In addition to its anticancer potential, N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits anti-inflammatory effects:
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of triazole-containing compounds against oxidative stress-induced neuronal damage. The findings suggested that this compound could significantly inhibit reactive oxygen species (ROS) generation, indicating potential applications in neurodegenerative disease treatment.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-11-4-9-16(12(2)10-11)20-18(24)17-13(3)23(22-21-17)15-7-5-14(19)6-8-15/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNQUSMWJBPWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














